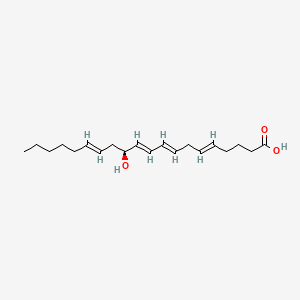
NSC 689534
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 689534 is a complex organic compound that features a thiourea core with pyridylmethyl and pyridylmethyleneamino substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 689534 typically involves the condensation of pyridylmethylamine with thiourea under controlled conditions. The reaction is often carried out in an aqueous medium, with the addition of a base to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
NSC 689534 can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include sulfinyl and sulfonyl derivatives from oxidation, amine derivatives from reduction, and various substituted pyridyl derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
NSC 689534 has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of NSC 689534 involves its interaction with molecular targets, such as metal ions and enzymes. The compound can chelate metal ions through its pyridyl groups, forming stable complexes. Additionally, the thiourea moiety can interact with enzyme active sites, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1-bis(2-pyridylmethyl)ethanol: Similar structure but with an ethanol group instead of a thiourea moiety.
N,N’-bis(2-pyridylmethyl)-1,2-ethanediamine: Features an ethylenediamine core instead of a thiourea core.
Uniqueness
NSC 689534 is unique due to its combination of pyridylmethyl and pyridylmethyleneamino substituents with a thiourea core. This structure allows it to form stable complexes with metal ions and interact with enzyme active sites, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H18N6S |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1,1-bis(pyridin-2-ylmethyl)-3-[(E)-pyridin-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C19H18N6S/c26-19(24-23-13-16-7-1-4-10-20-16)25(14-17-8-2-5-11-21-17)15-18-9-3-6-12-22-18/h1-13H,14-15H2,(H,24,26)/b23-13+ |
Clave InChI |
AEEZWHXVVXFVAD-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=S)N/N=C/C3=CC=CC=N3 |
SMILES canónico |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=S)NN=CC3=CC=CC=N3 |
Sinónimos |
NSC 689534 NSC-689534 NSC689534 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan](/img/structure/B1231054.png)









![8-hydroxy-8-[(E)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1231070.png)



